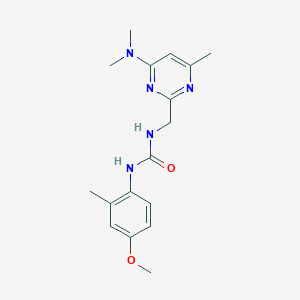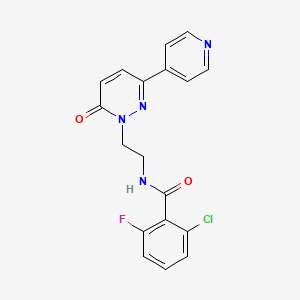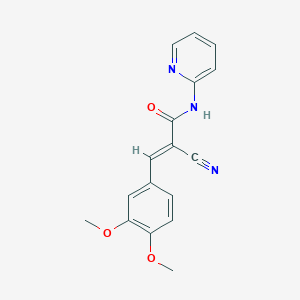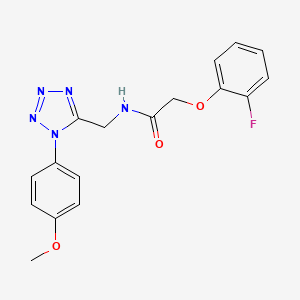![molecular formula C23H28N4O2 B2846188 5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-83-2](/img/structure/B2846188.png)
5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a benzylpiperidine group and a pyrido[2,3-d]pyrimidine-2,4-dione group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds, such as pyrido[2,3-d]pyrimidin-5-ones, have been synthesized through various reactions involving condensation and cyclization .Wissenschaftliche Forschungsanwendungen
Antithrombotic Applications
One study describes the synthesis of antithrombotic compounds, including derivatives structurally related to "5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", demonstrating favorable cerebral and peripheral effects. These compounds were synthesized with good yield through two methods, showcasing their potential in antithrombotic applications (Furrer, Wágner, & Fehlhaber, 1994).
Crystal Structure and Dimerization
Another study investigated the crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, elucidating the impact of interchanged substitutions on dimerization. This research contributes to understanding the structural and molecular interactions within derivatives similar to the compound (Avasthi et al., 2002).
Oxidation Catalysis
Research into the synthesis of 2H-pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones, akin to "bent 5-deazaflavins," highlights their utility in oxidation reactions for alcohol and amine, presenting a new avenue for chemical catalysis (Yoneda et al., 1980).
Efficient Synthesis of Pyrimidinones
A novel method for efficiently synthesizing pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives has been developed. This one-pot, three-component process involves the condensation reaction of related starting materials under solvent-free conditions, demonstrating a strategic approach to synthesizing complex pyrimidinone derivatives (Bazgir et al., 2008).
Antibacterial and Urease Inhibition
Further research on barbituric acid derivatives, structurally analogous to the compound of interest, has shown significant in vitro antibacterial activity against various bacteria. Additionally, some synthesized pyrimidinone derivatives have exhibited urease inhibition, offering insights into potential antimicrobial and biochemical applications (Shukla et al., 2019; Rauf et al., 2010).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. Some similar compounds, such as tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate, have been classified as potentially hazardous, with risks including eye irritation and skin irritation .
Eigenschaften
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-4-18-15-24-21-19(22(28)26(3)23(29)25(21)2)20(18)27-12-10-17(11-13-27)14-16-8-6-5-7-9-16/h5-9,15,17H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTCMHQJSFKTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1N3CCC(CC3)CC4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2846105.png)
![N-(2-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2846107.png)



![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2846112.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2846114.png)
![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)

![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)


![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)
